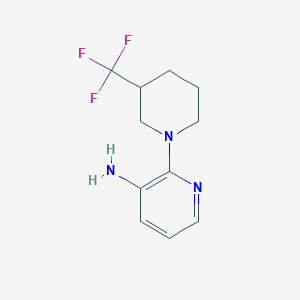

2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

Description

Chemical Identity and Nomenclature

This compound is a heterocyclic compound that belongs to the class of substituted pyridine derivatives containing both piperidine and trifluoromethyl functional groups. The compound possesses the molecular formula C11H14F3N3 and exhibits a molecular weight of 245.24 grams per mole. The systematic nomenclature reflects the specific positioning of functional groups within the molecular framework, where the trifluoromethyl group occupies the third position of the piperidine ring, which is subsequently attached to the second position of the pyridine ring that bears an amino group at the third position.

The structural complexity of this compound arises from the integration of multiple heterocyclic systems. The piperidine component provides a six-membered saturated nitrogen-containing ring, while the pyridine moiety contributes an aromatic six-membered nitrogen heterocycle. The trifluoromethyl group, represented by the carbon-fluorine bond configuration CF3, introduces significant electronic and steric effects that influence the overall molecular properties. The canonical SMILES notation for this compound is documented as NC1=CC=CN=C1N2CC(C(F)(F)F)CCC2, which provides a standardized representation of the molecular connectivity.

Table 1: Molecular Properties of this compound

The nomenclature system employed for this compound follows the International Union of Pure and Applied Chemistry guidelines, which were originally established through the Hantzsch-Widman system developed in 1887 by Adolf Hantzsch and independently by Oskar Widman in 1888. This systematic approach to naming heterocyclic compounds ensures universal recognition and accurate structural communication within the scientific community. The compound represents a sophisticated example of modern medicinal chemistry where multiple heterocyclic motifs are combined with fluorinated substituents to create molecules with enhanced pharmaceutical properties.

Historical Development in Heterocyclic Chemistry

The historical foundation for compounds like this compound traces back to the pioneering work in heterocyclic chemistry during the nineteenth century. Pyridine, one of the core structural components of this compound, was first isolated in 1849 by the Scottish scientist Thomas Anderson through the pyrolysis of animal bones. Anderson's discovery marked a significant milestone in heterocyclic chemistry, as pyridine became recognized as a fundamental building block for numerous pharmaceutical and agricultural compounds.

The structural elucidation of pyridine occurred several decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, establishing the relationship between these two important heterocyclic systems. The successful synthesis of pyridine from acetylene and hydrogen cyanide by William Ramsay in 1876 represented the first synthetic preparation of a heteroaromatic compound, laying the groundwork for modern heterocyclic synthesis.

Piperidine, the second major heterocyclic component of the target compound, was first reported in 1850 by Thomas Anderson and independently in 1852 by Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, demonstrating the early connection between natural product isolation and heterocyclic chemistry. The industrial significance of piperidine became apparent with the development of large-scale production methods, particularly the hydrogenation of pyridine over molybdenum disulfide catalysts, which remains the primary manufacturing approach.

Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to this compound

The modern synthesis of heterocyclic compounds containing both piperidine and pyridine motifs has evolved significantly from these early discoveries. Contemporary methods for piperidine synthesis include multicomponent reactions, radical cyclization approaches, and metal-catalyzed transformations. These synthetic developments have enabled the preparation of complex molecules like this compound, where multiple heterocyclic systems are strategically combined with fluorinated substituents to achieve desired pharmaceutical properties.

The historical progression from simple heterocycle isolation to complex multi-heterocyclic drug candidates demonstrates the remarkable evolution of medicinal chemistry. The incorporation of piperidine derivatives into pharmaceutical development has been particularly significant, with over 7000 piperidine-related research publications appearing in recent years according to chemical literature databases. This extensive research activity reflects the continued importance of heterocyclic chemistry in modern drug discovery and the specific relevance of compounds like this compound in contemporary pharmaceutical research.

Significance of Trifluoromethyl Substituents in Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds represents one of the most significant developments in modern medicinal chemistry, with the trifluoromethyl substituent in this compound exemplifying this strategic approach. The trifluoromethyl group, consisting of a carbon atom bonded to three fluorine atoms, imparts unique physicochemical properties that significantly enhance the pharmaceutical profile of organic molecules. These effects include increased lipophilicity, enhanced metabolic stability, improved membrane permeability, and modified binding affinity to biological targets.

Statistical analysis of trifluoromethyl substitution effects in medicinal chemistry reveals that while the replacement of methyl groups with trifluoromethyl groups does not universally improve bioactivity, approximately 9.19% of such substitutions result in biological activity enhancement by at least one order of magnitude. Protein Data Bank surveys have demonstrated that trifluoromethyl groups preferentially interact with aromatic amino acid residues including phenylalanine, methionine, leucine, and tyrosine, while methyl groups show preference for leucine, methionine, cysteine, and isoleucine. These differential binding preferences suggest that trifluoromethyl substitution can achieve significant binding energy improvements, particularly when positioned near phenylalanine, histidine, and arginine residues.

Table 3: Trifluoromethyl Group Effects in Pharmaceutical Applications

The pharmaceutical industry has recognized the value of trifluoromethyl-containing compounds, with nineteen trifluoromethyl group-containing drugs receiving regulatory approval in the past two decades. This trend reflects the growing understanding of how fluorinated substituents can be strategically employed to optimize drug properties. The trifluoromethyl group's electron-withdrawing nature significantly influences molecular electronics, affecting both chemical reactivity and biological interactions. These electronic effects can be particularly beneficial when incorporated into heterocyclic frameworks like those present in this compound.

Quantum mechanical and molecular mechanics calculations have provided detailed insights into the energetic contributions of trifluoromethyl substitution in protein-ligand complexes. Energy decomposition analyses reveal that significant binding energy improvements from trifluoromethyl substitution are primarily driven by electrostatic energy changes and solvation free energy modifications. Maximum binding energy improvements of up to 4.36 kilocalories per mole have been documented through computational studies, with trifluoromethyl substitution on benzene rings proving particularly effective for achieving substantial energy gains. These computational findings provide theoretical support for the strategic incorporation of trifluoromethyl groups in compounds like this compound.

The mechanistic understanding of trifluoromethyl group effects extends beyond simple physicochemical property modifications to encompass complex biological interactions. The enhanced membrane permeability associated with trifluoromethyl substitution enables more effective cellular uptake, allowing compounds to reach intracellular targets more efficiently. Additionally, the metabolic stability imparted by trifluoromethyl groups can result in prolonged biological activity and reduced dosing frequency requirements, contributing to improved therapeutic outcomes. These multifaceted benefits explain the continued interest in trifluoromethyl-containing heterocyclic compounds and support the pharmaceutical potential of molecules like this compound in drug development programs.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKGDSZMGXQFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces.

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted.

Biological Activity

2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine, also known by its CAS number 1479406-90-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 245.25 g/mol. The trifluoromethyl group contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells. For instance, derivatives of piperidine have shown enhanced cytotoxicity against cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Cholinesterase Inhibition : The compound's structure allows it to interact with cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Studies suggest that piperidine derivatives can inhibit cholinesterase activity, thereby enhancing acetylcholine levels in the brain .

- MAO-B Inhibition : The presence of the trifluoromethyl group has been linked to improved inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Compounds similar to this compound have demonstrated significant MAO-B inhibitory activity .

Case Studies

Several studies have explored the biological activities of related compounds:

- Cancer Therapy : A study on piperidine derivatives showed that specific modifications led to enhanced apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives exhibit dual action by inhibiting cholinesterase and targeting beta-secretase, which are critical in Alzheimer's disease progression .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (CAS: 1479512-44-1)

- Structural Difference : The piperidinyl group is attached to the pyridine’s 6-position instead of the 2-position.

- Implications : Positional isomerism affects steric interactions and electronic distribution. The 6-substituted analog may exhibit altered binding affinity in biological systems due to spatial orientation differences.

- Applications : Both compounds are listed in supplier catalogs, suggesting utility in drug discovery .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS: 1282230-08-3)

- Structural Difference : Replaces the piperidine ring with a pyrrolidine and introduces a chlorine atom at the pyridine’s 3-position.

- Chlorine increases molecular weight (MW: 266.67 g/mol) and may influence toxicity profiles .

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS: 72600-65-8)

- Structural Difference : Lacks the piperidinyl group; instead, a fluorine atom occupies the pyridine’s 2-position.

- Implications : The absence of the piperidine ring simplifies the structure (MW: 180.10 g/mol) but reduces hydrogen-bonding capacity. Fluorine enhances lipophilicity (logP: ~1.8) compared to the bulkier trifluoromethyl-piperidine derivative .

5-Amino-2-(trifluoromethyl)pyridine (CAS: 106877-33-2)

- Structural Difference: No piperidinyl substituent; the amine is directly attached to the pyridine’s 3-position.

- Implications : Simpler structure (MW: 162.11 g/mol) may improve synthetic accessibility but limit selectivity in biological targets .

Key Data Table: Structural and Property Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine generally follows a multi-step approach involving:

- Introduction of the trifluoromethyl group onto the piperidine ring.

- Coupling of the trifluoromethylated piperidine with a pyridin-3-amine moiety.

- Use of palladium-catalyzed cross-coupling or nucleophilic substitution reactions to form the key C-N bond linking the piperidine and pyridine rings.

While direct detailed synthetic routes for this exact compound are scarce, analogous methods for similar trifluoromethylated pyridine and piperidine derivatives provide a reliable framework.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) is a crucial functional group that enhances biological activity and metabolic stability. Three main approaches are commonly used for trifluoromethylation in heterocyclic compounds:

| Method | Description | Applicability to Piperidine Derivatives |

|---|---|---|

| Chlorine/fluorine exchange | Starting from chloromethylpyridine derivatives, fluorination produces trifluoromethylpyridines via vapor-phase catalysis | Applicable for pyridine ring trifluoromethylation but less direct for piperidine |

| Construction from trifluoromethyl building blocks | Building the heterocyclic ring from trifluoromethyl-containing precursors | Useful for synthesizing trifluoromethylated piperidine rings |

| Direct trifluoromethylation using active species | Use of trifluoromethyl copper or other reagents to substitute halogenated precursors | Enables late-stage trifluoromethylation on piperidine rings |

These methods have been optimized for high yields and scalability in pharmaceutical synthesis.

Piperidine Ring Functionalization

The 3-(trifluoromethyl)piperidine moiety is typically synthesized by:

- Starting from commercially available piperidine derivatives.

- Introducing the trifluoromethyl group at the 3-position via electrophilic trifluoromethylation or nucleophilic substitution.

- Protecting groups may be used to control regioselectivity during trifluoromethylation.

For example, one-pot three-component reactions have been reported for trifluoromethylated heterocycles, though these focus more on imidazo[1,2-a]pyridine analogues.

Coupling with Pyridin-3-amine

The linkage of the trifluoromethylated piperidine to the pyridin-3-amine is commonly achieved by:

- Palladium-catalyzed amination (Buchwald-Hartwig coupling) between a halogenated pyridine and the piperidine amine.

- Thiocarbonyldiimidazole-assisted coupling to form carbothioamide intermediates, facilitating the attachment of substituted piperazines to pyridin-2-amine analogues.

- Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation when carboxylic acid groups are involved.

Typical reaction conditions involve:

- Use of Pd catalysts (e.g., Pd2(dba)3) with ligands like Xantphos.

- Base such as t-BuONa in toluene solvent.

- Heating at 100–110 °C under inert atmosphere for 12 hours.

Representative Synthetic Procedure (Inferred)

Based on analogous compounds and literature precedents, a plausible synthetic route is:

- Synthesis of 3-(trifluoromethyl)piperidine intermediate:

- Starting from piperidine, introduce the trifluoromethyl group at the 3-position via electrophilic trifluoromethylation using trifluoromethyl copper reagents or trifluoroacetates.

- Preparation of 3-halopyridin-2-amine:

- Commercially available or synthesized via chlorination/amination of pyridine derivatives.

- Coupling reaction:

- React 3-halopyridin-2-amine with 3-(trifluoromethyl)piperidine under Pd-catalyzed Buchwald-Hartwig amination conditions.

- Purification:

- Purify the product by preparative HPLC or recrystallization.

Data Table: Summary of Key Reagents and Conditions from Related Syntheses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with 3-(trifluoromethyl)piperidine and 3-aminopyridine. Use nucleophilic aromatic substitution (SNAr) under inert atmosphere (N₂/Ar) with a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalyze with K₂CO₃ or Cs₂CO₃ to deprotonate the amine .

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Optimization : Vary stoichiometry (1:1.2 molar ratio of piperidine to pyridine), temperature, and catalyst loadings. Monitor by TLC and LC-MS to minimize byproducts like unreacted starting materials or over-alkylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 6.8–8.2 ppm) and piperidine moiety (δ 1.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring .

- 19F NMR : Confirm the trifluoromethyl group (δ -60 to -70 ppm, singlet) .

- HRMS : Validate molecular formula (C₁₁H₁₃F₃N₄) with ESI+ mode; expected [M+H]⁺ at m/z 263.112 .

Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?

- Methodology :

- In vitro assays : Test kinase inhibition (e.g., EGFR, JAK2) at 1–100 µM using ATP-Glo™ assays. Include positive controls (e.g., gefitinib for EGFR) .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in HeLa cells. Quantify uptake via flow cytometry .

- Toxicity screening : MTT assay in HEK293 cells (48-hour exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of trifluoromethyl positioning on piperidine-pyridine hybrids?

- Methodology :

- Variants : Syntize analogs with trifluoromethyl at piperidine C2/C4 or pyridine C4. Compare logP (HPLC logD7.4) and binding affinity (SPR/Biacore) .

- Key metrics : Correlate substituent position with potency (e.g., IC₅₀ shifts in kinase assays) and selectivity (off-target screening via KINOMEscan) .

- Statistical analysis : Use ANOVA to identify significant differences in activity across analogs (p < 0.05) .

Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets (e.g., serotonin receptors)?

- Methodology :

- Docking : Use AutoDock Vina with 5-HT₃ receptor (PDB: 6NP0). Set grid box to cover the orthosteric site (center: x=10, y=15, z=20; size: 25 ų). Validate poses with MD simulations (100 ns, GROMACS) .

- Free energy calculations : Apply MM/GBSA to rank binding affinities. Compare with experimental IC₅₀ values from radioligand displacement assays .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Experimental replication : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Compare with literature values (e.g., PubChem: 22 mg/mL in DMSO vs. 5 mg/mL in H₂O) .

- pH dependence : Test solubility at pH 2–10 (HCl/NaOH adjustment). Use Henderson-Hasselbalch to predict ionization state (pKa ~4.5 for pyridine N) .

- Crystallography : Grow single crystals (slow evaporation from EtOH) and analyze packing via X-ray to identify polymorphic forms affecting solubility .

Q. What advanced analytical methods can quantify trace impurities in bulk samples of this compound?

- Methodology :

- LC-MS/MS : Use a QTOF instrument (ESI+) with a HILIC column (2.1 × 100 mm, 1.7 µm). Detect impurities at 0.1% level with MRM transitions .

- NMR impurity profiling : Acquire ¹H-¹³C HSQC with 128 scans. Identify residual solvents (e.g., DMF) via ¹H NMR (δ 2.7–2.9 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.